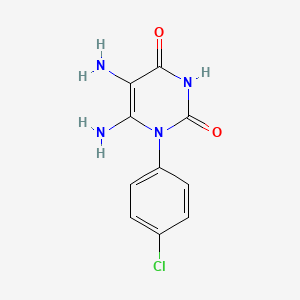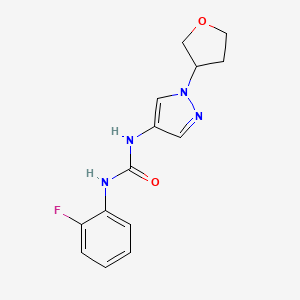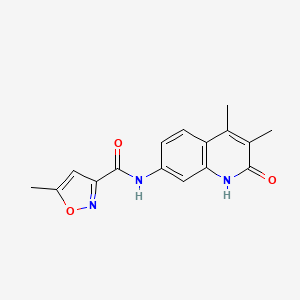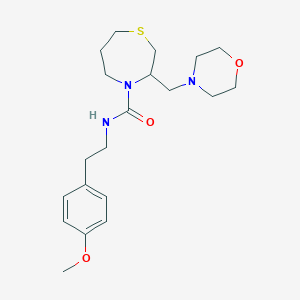![molecular formula C10H16ClNO3S B2596084 [4-(2-Methoxyethanesulfonyl)phenyl]methanamine hydrochloride CAS No. 1803582-33-3](/img/structure/B2596084.png)
[4-(2-Methoxyethanesulfonyl)phenyl]methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[4-(2-Methoxyethanesulfonyl)phenyl]methanamine hydrochloride” is a chemical compound with the CAS Number: 1803582-33-3 . It has a molecular weight of 265.76 . The IUPAC name for this compound is (4-((2-methoxyethyl)sulfonyl)phenyl)methanamine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15NO3S.ClH/c1-14-6-7-15(12,13)10-4-2-9(8-11)3-5-10;/h2-5H,6-8,11H2,1H3;1H . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.Aplicaciones Científicas De Investigación
Ventricular Arrhythmia Induction
- Study Focus: The effectiveness of methoxamine hydrochloride in terminating attacks of supraventricular tachycardia.
- Findings: Methoxamine hydrochloride, a compound similar to the one , has been found to induce ventricular fibrillation in experimental animals during anesthesia. It's unique among pressor amines for not causing cardiac irritability (Shector, McLaughlin, & Dowling, 1955).
Lipid Peroxidation Assay Development
- Study Focus: Developing a colorimetric assay of lipid peroxidation using methanesulfonic acid.
- Findings: The compound's interaction with malondialdehyde and 4-hydroxyalkenals under acidic conditions forms a chromophore useful in lipid peroxidation assays (Gérard-Monnier et al., 1998).
Sulfonation Studies
- Study Focus: Examining the sulfonation of phenyl methanesulfonates and other compounds.
- Findings: The research provides insights into the sulfonation reactions of compounds related to methanesulfonates, which is useful in understanding the chemical behavior of similar sulfonate compounds (Wit, Woldhuis, & Cerfontain, 2010).
Anticancer Drug Trials
- Study Focus: Evaluating the efficacy of anilinoacridine derivatives in advanced malignancies.
- Findings: These derivatives, related in structure to the compound , have shown potential in treating solid tumors, demonstrating the broader applicability of similar compounds in oncology (Sklarin et al., 1992).
Luminescent Properties in Chemistry
- Study Focus: Investigating photoluminescent properties of zinc(II) 4′-phenyl-terpyridine compounds.
- Findings: This research highlights the photoluminescent properties of certain compounds, which can be relevant for similar methoxy-containing compounds in photophysical studies (Ma, Lu, Liang, & Pombeiro, 2013).
Proton Exchange Membranes in Fuel Cells
- Study Focus: Developing sulfonated poly(arylene ether sulfone) copolymers for fuel cell applications.
- Findings: This study demonstrates the use of sulfonated compounds in the creation of materials with high proton conductivity, relevant for fuel cell technology (Kim, Robertson, & Guiver, 2008).
Molecular Docking and Quantum Chemical Calculations
- Study Focus: Exploring molecular structures and chemical reactions using computational methods.
- Findings: The study involves molecules with similar structural elements, underlining the importance of computational methods in understanding the properties of such compounds (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).
Synthesis of Chiral Derivatives
- Study Focus: Nucleophilic addition reactions for the synthesis of chiral derivatives.
- Findings: The research provides methods for creating chiral compounds, which could be applicable to the synthesis of related methanamine derivatives (Cheng, Liu, Sui, Wang, & Chen, 2007).
Synthesis Processes for Pharmaceuticals
- Study Focus: Developing cost-effective synthesis processes for key pharmaceutical intermediates.
- Findings: This highlights efficient methods for synthesizing intermediates, which could be adapted for the synthesis of related methanamine compounds (Nageswararao, Venkateswararao, & Prasad, 2017).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
[4-(2-methoxyethylsulfonyl)phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S.ClH/c1-14-6-7-15(12,13)10-4-2-9(8-11)3-5-10;/h2-5H,6-8,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMLISSSDXTWHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCS(=O)(=O)C1=CC=C(C=C1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl N-[1-(6-bromopyridine-3-carbonyl)pyrrolidin-3-yl]carbamate](/img/structure/B2596002.png)
![6-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B2596004.png)

![5-[(4-chlorophenyl)sulfanyl]-N-(4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2596007.png)
![1-[(4-tert-butylphenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2596008.png)


![2-(2,4-dichlorophenoxy)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2596014.png)

![Tert-butyl 1,2,3,7b-tetrahydrocyclopropa[c]isoquinoline-1a-carboxylate](/img/structure/B2596019.png)
![Tert-butyl 4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate](/img/structure/B2596020.png)

